molecular formula C13H19NO5S B345683 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide CAS No. 313403-07-5

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

Cat. No. B345683
CAS RN: 313403-07-5
M. Wt: 301.36g/mol
InChI Key: AYEZBHYQZUUOAL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as DOF, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DOF is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is not fully understood, but it has been suggested that it binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, mitochondrial function, and neuroprotection. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been shown to have various biochemical and physiological effects, including the ability to modulate calcium signaling and mitochondrial function. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in lab experiments is its ability to selectively bind to the sigma-1 receptor, which can be useful in studying the role of this receptor in various cellular processes. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide also has a high affinity for the sigma-1 receptor, which can enhance its effectiveness in lab experiments. However, one limitation of using 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for the study of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide may also have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide and its potential side effects.
Conclusion
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is a sulfonamide derivative that has gained interest in the scientific community due to its potential use in various research applications. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has potential as a therapeutic agent for the treatment of neurodegenerative diseases, as well as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide and its limitations.

Synthesis Methods

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran in the presence of a base or the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran and sodium hydride. The yield of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can vary depending on the method used, with the highest yield reported to be 70%.

Scientific Research Applications

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in neuroprotection, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZBHYQZUUOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

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